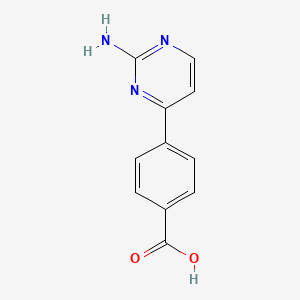

4-(2-Aminopyrimidin-4-yl)benzoic acid

Description

Overview of Aminopyrimidine and Benzoic Acid Scaffolds in Contemporary Chemical Biology

In the landscape of modern drug discovery, certain chemical structures, or scaffolds, repeatedly emerge as foundational elements in a vast array of therapeutic agents. The aminopyrimidine and benzoic acid moieties are prime examples of such privileged structures, each contributing unique properties that make them invaluable in the design of novel bioactive molecules.

The aminopyrimidine scaffold is a vital heterocyclic motif recognized for its diverse pharmacological activities. ijpsjournal.com This structural unit is a key component in numerous natural products and synthetic drugs, including several approved anticancer agents like imatinib (B729) and palbociclib. mdpi.com The versatility of the aminopyrimidine ring system allows it to participate in various biological interactions, particularly hydrogen bonding, which is crucial for binding to enzyme active sites. biointerfaceresearch.com Researchers have extensively explored aminopyrimidine derivatives for a wide range of therapeutic applications. researchgate.net These include anticancer, antimicrobial (antibacterial, antifungal), antiviral, anti-inflammatory, and enzyme inhibitory activities. ijpsjournal.commdpi.com The ability of this scaffold to serve as a cornerstone for molecules targeting critical cellular pathways, such as those regulated by kinases, underscores its importance in medicinal chemistry. nih.gov

Table 1: Documented Biological Activities of Aminopyrimidine Derivatives

| Biological Activity | Therapeutic Area | Reference |

|---|---|---|

| Anticancer | Oncology | mdpi.comresearchgate.net |

| Antimicrobial | Infectious Disease | ijpsjournal.com |

| Enzyme Inhibition | Various | mdpi.combiointerfaceresearch.com |

| Antiviral | Infectious Disease | mdpi.com |

| Anti-inflammatory | Inflammation | mdpi.com |

The benzoic acid scaffold , a simple aromatic carboxylic acid, is another fundamental building block in the synthesis of pharmaceuticals. preprints.org Its derivatives are widespread, serving as key intermediates and active ingredients in a multitude of drugs. ontosight.ai The carboxylic acid group provides a versatile handle for synthetic modification and can act as a crucial interaction point with biological targets. preprints.org Benzoic acid derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. preprints.orgontosight.ai Furthermore, this scaffold is integral to the structure of local anesthetics and inhibitors of various enzymes. pharmacy180.comslideshare.net Its prevalence in both natural and synthetic compounds highlights its utility and adaptability in the development of new therapeutic agents. preprints.org

Table 2: Documented Biological Activities of Benzoic Acid Derivatives

| Biological Activity | Therapeutic Area | Reference |

|---|---|---|

| Anticancer | Oncology | preprints.org |

| Antimicrobial | Infectious Disease | nih.govnih.gov |

| Anti-inflammatory | Inflammation | ontosight.ai |

| Antiviral | Infectious Disease | acs.org |

| Local Anesthetic | Anesthesiology | pharmacy180.comslideshare.net |

Significance of 4-(2-Aminopyrimidin-4-yl)benzoic Acid in Targeted Research Domains

While extensive literature exists on its parent scaffolds, this compound is primarily recognized for its significance as a key synthetic intermediate in targeted research. Its molecular structure is strategically designed for utility in constructing more elaborate molecules with specific biological functions, particularly in the realm of kinase inhibition.

Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. ed.ac.uk Consequently, kinase inhibitors have become one of the most important classes of targeted therapies. ed.ac.uk The 2-aminopyrimidine (B69317) core is a well-established pharmacophore found in numerous potent and selective kinase inhibitors. nih.gov It often functions by forming critical hydrogen bonds within the ATP-binding site of the kinase enzyme.

The significance of this compound lies in its bifunctional nature. It provides the crucial aminopyrimidine moiety for kinase binding, while the benzoic acid portion offers a reactive site for further chemical elaboration. This allows medicinal chemists to readily synthesize libraries of derivative compounds by modifying the carboxylic acid group. These modifications can be used to fine-tune the molecule's potency, selectivity, and pharmacokinetic properties.

A closely related isomer, 4-(2-Aminopyrimidin-5-yl)benzoic acid, is explicitly described as a key intermediate in the development of kinase inhibitors for cancer treatment, as well as for creating anti-inflammatory and antiviral compounds. myskinrecipes.com This highlights the value of combining the aminopyrimidine and benzoic acid scaffolds to create versatile building blocks for drug discovery. The structure of this compound enables it to serve as a foundational piece for designing targeted therapies, where selective binding to enzyme active sites is paramount. myskinrecipes.com Its utility as a drug intermediate for synthesizing various active compounds is a key aspect of its role in academic and industrial research. medchemexpress.com

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminopyrimidin-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c12-11-13-6-5-9(14-11)7-1-3-8(4-2-7)10(15)16/h1-6H,(H,15,16)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTNRXJTCMXMSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627085 | |

| Record name | 4-(2-Aminopyrimidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216959-98-7 | |

| Record name | 4-(2-Amino-4-pyrimidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216959-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Aminopyrimidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactions of 4 2 Aminopyrimidin 4 Yl Benzoic Acid

Established Synthetic Pathways for 4-(2-Aminopyrimidin-4-yl)benzoic Acid

The direct synthesis of this compound relies on established organic chemistry reactions that are adapted for this specific molecular framework. These pathways often involve multi-step sequences to build the target compound from simpler, commercially available starting materials.

Multi-step synthesis is a cornerstone for constructing complex molecules like this compound, allowing for the sequential introduction of required functional groups. lboro.ac.uk A common strategy involves the functionalization of a benzoic acid derivative. This approach starts with a modified benzoic acid that already contains a handle for building the pyrimidine (B1678525) ring.

For instance, a synthesis can commence with 4-acetylbenzoic acid. This starting material provides the benzoic acid core and a ketone group that can be elaborated into the pyrimidine ring. The process typically involves converting the acetyl group into a 1,3-dicarbonyl or an equivalent reactive intermediate, which is then cyclized. This ensures the final product retains the crucial carboxylic acid function. preprints.org Such multi-step approaches are fundamental in the synthesis of pharmaceutical ingredients, where precise control over the molecular architecture is required. tue.nl

A representative reaction scheme is outlined below:

| Step | Reactant(s) | Reagent(s) | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 4-Acetylbenzoic acid | e.g., Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | 4-(3-(Dimethylamino)acryloyl)benzoic acid | Forms a β-enaminoketone, a key 1,3-dielectrophile precursor. |

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds and is widely employed in the synthesis of pharmaceuticals. nih.govyoutube.com This reaction involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edu

In the context of synthesizing this compound, this protocol could theoretically be used to connect the two core fragments. For example, a synthetic route could involve the reaction between a pyrimidine derivative containing a primary or secondary amine and a benzoic acid derivative bearing an aldehyde or ketone. A suitable reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120), is used to selectively reduce the intermediate iminium ion without affecting the carbonyl precursor. harvard.edu This method offers a direct and efficient way to form the C-N linkage if appropriate precursors are available.

| Reactant A | Reactant B | Reducing Agent | Key Feature |

| Pyrimidine with a carbonyl group | Benzoic acid derivative with an amino group | e.g., Sodium triacetoxyborohydride (Na(OAc)₃BH) | Forms a C-N bond via an imine intermediate. |

| Benzoic acid derivative with a carbonyl group | Aminopyrimidine | e.g., Sodium cyanoborohydride (NaBH₃CN) | The reaction is often performed in a one-pot procedure. youtube.com |

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki coupling, which pairs an organoboron compound with a halide, is particularly relevant.

A highly effective strategy for synthesizing this compound involves the Suzuki coupling of 4-carboxyphenylboronic acid with a halogenated 2-aminopyrimidine (B69317), such as 2-amino-4-chloropyrimidine (B19991). The reaction is catalyzed by a palladium complex and requires a base. This approach is highly modular, allowing for the combination of diverse boronic acids and halogenated heterocycles. Studies on similar systems have shown that the reactivity of different positions on a di- or tri-halogenated pyrimidine can be selectively controlled, with the 4-position often being more reactive than the 2-position. researchgate.net

| Halogenated Precursor | Boronic Acid Precursor | Catalyst System | Reaction Type |

| 2-Amino-4-chloropyrimidine | 4-Carboxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Suzuki Coupling |

| 4-Iodobenzoic acid methyl ester | 2-Amino-4-(pinacolboranyl)pyrimidine | Pd(dppf)Cl₂, K₂CO₃ | Suzuki Coupling |

Synthetic Approaches to Related Aminopyrimidinyl Benzoic Acid Derivatives

The synthesis of analogs and derivatives of this compound often utilizes fundamental pyrimidine ring-forming reactions. These methods build the heterocyclic core from acyclic precursors.

The most common and robust method for constructing the 2-aminopyrimidine ring system is the condensation of a three-carbon fragment with guanidine (B92328). bu.edu.eg This approach often begins with an aldol (B89426) condensation to create an α,β-unsaturated ketone, known as a chalcone (B49325). researchgate.net

To synthesize derivatives of aminopyrimidinyl benzoic acid, a substituted acetophenone (B1666503) (like 4-acetylbenzoic acid) is reacted with a substituted benzaldehyde (B42025) in the presence of a base (e.g., NaOH or KOH) to form a chalcone. This intermediate is then subjected to a cyclocondensation reaction with guanidine hydrochloride in an alkaline medium. jocpr.comasianpubs.org This sequence is highly versatile, as variations in both the acetophenone and benzaldehyde starting materials allow for the synthesis of a wide array of substituted derivatives. researchgate.net

| Step | Reaction | Reactants | Reagents | Intermediate/Product |

| 1 | Aldol Condensation | 4-Acetylbenzoic acid, Benzaldehyde | NaOH or KOH in Ethanol | 4-(3-Oxo-3-phenylprop-1-en-1-yl)benzoic acid (a chalcone) |

| 2 | Cyclocondensation | Chalcone intermediate, Guanidine HCl | Base (e.g., K₂CO₃, NaOEt) | 4-(2-Amino-6-phenylpyrimidin-4-yl)benzoic acid |

Beyond the chalcone route, the pyrimidine ring can be formed by reacting guanidine with various other 1,3-dielectrophilic synthons. bu.edu.eg These three-carbon units can include β-ketoesters, malonates, or α,β-unsaturated nitriles. The choice of precursor dictates the substitution pattern on the final pyrimidine ring.

For example, reacting ethyl 4-acetylbenzoate with a reagent like ethyl formate (B1220265) can generate a β-ketoaldehyde intermediate. This intermediate can then be cyclized with guanidine to yield the desired 2-aminopyrimidine ring attached to the benzoic acid ester, which can be subsequently hydrolyzed to the final acid. These strategies are central to building diverse libraries of pyrimidine-containing compounds for various applications. nih.gov

Derivatization of the Carboxylic Acid Moiety through Hydrolysis and Esterification

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of esters and other related compounds. These reactions typically involve either the conversion of an ester back to the carboxylic acid (hydrolysis) or the transformation of the acid into an ester (esterification).

Hydrolysis: The hydrolysis of an ester derivative of this compound to yield the parent acid is a fundamental reaction. This process can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester in an excess of water with a strong acid catalyst. chemistrysteps.com The equilibrium nature of the reaction means that a large volume of water is used to drive the reaction towards the formation of the carboxylic acid and alcohol, according to Le Châtelier's principle. orgoreview.com

Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). masterorganicchemistry.com The reaction proceeds through a nucleophilic acyl substitution mechanism to initially form the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. masterorganicchemistry.com This process is driven to completion because the final deprotonation of the carboxylic acid by the base is energetically favorable. chemistrysteps.com

Esterification: The conversion of this compound into its corresponding esters is a key synthetic transformation. Several methods are available for this purpose.

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. chemguide.co.uk The reaction is an equilibrium process, and it is often driven forward by removing the water formed as a byproduct or by using an excess of the alcohol. chemguide.co.uk

Esterification via Acyl Chlorides: A highly effective, non-reversible method involves first converting the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired alcohol to form the ester, a reaction that is often rapid and proceeds at room temperature. wikipedia.org

Catalytic Methods: Modern organic synthesis employs various catalytic systems to achieve esterification under mild conditions. One such method uses N-bromosuccinimide (NBS) as an efficient and selective catalyst for the direct esterification of aryl carboxylic acids. nih.gov Other advanced strategies include the Shiina esterification, which uses aromatic carboxylic acid anhydrides as dehydration condensation agents, wikipedia.org and electrochemical methods that merge paired electrolysis with nickel catalysis. acs.org

The following table summarizes common methods for the derivatization of the carboxylic acid moiety.

| Reaction Type | Reagents and Conditions | Product | Notes |

| Hydrolysis | |||

| Acid-Catalyzed | Excess H₂O, H⁺ catalyst (e.g., H₂SO₄), Heat | Carboxylic Acid + Alcohol | Reversible equilibrium reaction. orgoreview.com |

| Base-Catalyzed | 1. NaOH or LiOH in H₂O/THF, Heat 2. H₃O⁺ workup | Carboxylate Salt, then Carboxylic Acid | Irreversible reaction, known as saponification. masterorganicchemistry.com |

| Esterification | |||

| Fischer | R'-OH, H⁺ catalyst (e.g., H₂SO₄), Heat | Ester + H₂O | Reversible; requires removal of water or excess alcohol. chemguide.co.uk |

| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. R'-OH, Pyridine (B92270) | Ester | High-yielding and irreversible. wikipedia.org |

| NBS-Catalyzed | R'-OH, N-Bromosuccinimide (NBS), 70 °C | Ester | Metal-free and efficient method. nih.gov |

Chemical Reactivity and Transformational Pathways

The chemical reactivity of this compound is dictated by the electronic properties of its two interconnected aromatic rings and the functional groups they bear.

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The molecule possesses two distinct aromatic systems: an electron-rich aminopyrimidine ring and an electron-deficient benzoic acid ring. This duality results in different reactivities towards substitution reactions.

Benzoic Acid Ring: The carboxylic acid group is an electron-withdrawing and deactivating substituent for electrophilic aromatic substitution (EAS). It directs incoming electrophiles to the meta position (C3' and C5' relative to the carboxyl group). Consequently, reactions like nitration, halogenation, or Friedel-Crafts acylation on this ring would require harsh conditions and would be expected to yield the meta-substituted product.

2-Aminopyrimidine Ring: The pyrimidine ring is an electron-deficient heterocycle, making it generally unreactive towards electrophiles but susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.com The presence of the strongly electron-donating amino group at the C2 position complicates this picture.

Nucleophilic Substitution: The pyrimidine ring's electron deficiency makes it a prime candidate for SNAr, particularly if a good leaving group (such as a halide) is present at the C2, C4, or C6 positions. quimicaorganica.org In di-substituted pyrimidines, such as 2,4-dichloropyrimidine, nucleophilic attack preferentially occurs at the C4 position. stackexchange.comwuxiapptec.com For the parent compound this compound, which lacks a suitable leaving group on the pyrimidine ring, direct SNAr is not feasible. However, synthetic precursors or derivatives containing leaving groups could readily undergo such reactions. For instance, derivatives made from 2-amino-4-chloropyrimidine would be expected to react with various nucleophiles at the C4 position. nih.govmdpi.com

The predicted reactivity for substitution on the aromatic rings is summarized below.

| Ring | Position | Reactivity towards Electrophiles (E⁺) | Reactivity towards Nucleophiles (Nu⁻) |

| Benzoic Acid | C2', C6' (ortho) | Deactivated | Unreactive |

| C3', C5' (meta) | Deactivated, but preferred site for EAS | Unreactive | |

| C4' (para) | Deactivated | Unreactive | |

| Pyrimidine | C5 | Most likely site for EAS (if it occurs) | Unreactive (unless activated) |

| C6 | Highly Deactivated | Potential site for SNAr (with leaving group) |

Oxidation and Reduction Chemistry of Pendant Functional Groups

The functional groups of the molecule—the carboxylic acid and the amino group—as well as the aromatic rings, can undergo various oxidation and reduction reactions.

Reduction of the Carboxylic Acid: The carboxylic acid group can be selectively reduced to a primary alcohol, yielding 4-(2-Aminopyrimidin-4-yl)benzyl alcohol. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. wikipedia.org Other reagents such as DIBAL-H may also be used. wikipedia.org

Reduction of the Aromatic Rings: The benzene (B151609) ring can be reduced under specific conditions. The Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol) would reduce the benzene ring to a non-conjugated diene, specifically 1,4-dihydrobenzoic acid derivatives. allen.in Complete catalytic hydrogenation of the benzene ring to a cyclohexane (B81311) ring would require high pressure and temperature with a catalyst like rhodium or ruthenium. The pyrimidine ring is generally more resistant to reduction than the benzene ring.

Oxidation/Reduction of the Amino Group: The primary amino group on the pyrimidine ring can be oxidized, though this can lead to a mixture of products or decomposition. Reductive alkylation, a process where an aldehyde or ketone is reacted with the amine in the presence of a reducing agent (e.g., formic acid), can be used to form secondary or tertiary amines. researchgate.net

The following table outlines potential oxidation and reduction pathways for the compound.

| Functional Group/Moiety | Reaction Type | Reagents and Conditions | Product |

| Carboxylic Acid | Reduction | LiAlH₄ in THF, then H₃O⁺ workup | Primary Alcohol |

| Benzene Ring | Reduction | Na, NH₃ (l), EtOH (Birch Reduction) | 1,4-Diene |

| Benzene Ring | Reduction | H₂, Rh/C or RuO₂, High P, T | Cyclohexane Ring |

| Amino Group | Reductive Alkylation | R'CHO, HCOOH (Formic Acid) | Secondary Amine |

In-depth Analysis of this compound Reveals Data Scarcity

A thorough investigation into the chemical compound this compound has revealed a significant lack of publicly available scientific data for its comprehensive structural and spectroscopic characterization. Despite extensive searches for crystallographic and nuclear magnetic resonance (NMR) data, specific experimental details for this particular molecule remain elusive in published scientific literature. This scarcity of information prevents a detailed analysis as outlined by the requested structural and spectroscopic parameters.

The initial objective was to construct a detailed article focusing on the structural characterization and supramolecular architecture of this compound. The intended report was to be segmented into a crystallographic analysis, including single-crystal X-ray diffraction studies, molecular geometry, hydrogen-bonding networks, and crystal packing, as well as a spectroscopic elucidation focusing on ¹H and ¹³C NMR.

However, searches for specific data pertaining to this compound did not yield the necessary experimental results to populate these sections accurately. While general information exists for related compounds such as aminopyrimidine derivatives and other substituted benzoic acids, the strict focus on the title compound precludes the use of such data as it would not be scientifically accurate or adhere to the specific requirements of the analysis. For instance, a related isomer, 4-(2-Aminopyrimidin-5-yl)benzoic acid, is documented under CAS Number 222987-21-5, but this is a distinct chemical entity with a different substitution pattern on the pyrimidine ring, and its data cannot be extrapolated to the 4-yl isomer.

Consequently, without access to primary crystallographic data—such as unit cell dimensions, space group, and atomic coordinates—a credible discussion on the molecular geometry, conformation, planarity, and the intricate details of its solid-state organization is not possible. Similarly, the absence of reported ¹H and ¹³C NMR spectra prevents a detailed vibrational analysis and the creation of corresponding data tables for chemical shifts and coupling constants.

This lack of available data highlights a gap in the scientific literature concerning this specific compound. Future research, involving the synthesis and subsequent crystallographic and spectroscopic analysis of this compound, would be required to provide the foundational data for the type of detailed report that was intended.

Structural Characterization and Supramolecular Architecture of 4 2 Aminopyrimidin 4 Yl Benzoic Acid

Spectroscopic Elucidation and Vibrational Analysis

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within 4-(2-Aminopyrimidin-4-yl)benzoic acid. Analysis of the vibrational modes allows for the confirmation of its molecular structure, deduced from the characteristic frequencies of its constituent parts: the carboxylic acid, the aminopyrimidine ring, and the benzene (B151609) ring.

In the FTIR spectrum, the carboxylic acid group presents highly characteristic absorption bands. A very broad O–H stretching band is typically observed in the region of 2500–3300 cm⁻¹, a feature broadened by extensive hydrogen bonding. libretexts.org The carbonyl (C=O) stretching vibration gives rise to a strong absorption band, generally between 1710 and 1760 cm⁻¹. libretexts.org Its exact position can be influenced by conjugation with the benzene ring, which tends to lower the frequency, and the dimeric association through hydrogen bonds, which also results in a shift to a lower wavenumber, often around 1710 cm⁻¹. libretexts.org

The aminopyrimidine moiety also contributes distinct signals. The N–H stretching vibrations of the primary amino group (–NH₂) typically appear as two bands in the 3300–3500 cm⁻¹ region. The C=N and C=C stretching vibrations within the pyrimidine (B1678525) ring are expected to produce a series of bands in the 1400–1650 cm⁻¹ fingerprint region.

The benzene ring exhibits characteristic C–H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1450–1600 cm⁻¹. The substitution pattern on the benzene ring (para-substitution in this case) influences the pattern of overtone and combination bands in the 2000–1650 cm⁻¹ region and the out-of-plane C–H bending bands below 900 cm⁻¹.

Raman spectroscopy offers complementary information. While the O–H stretch of the carboxylic acid is often weak in Raman spectra, the C=O stretch provides a strong signal. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, are typically intense in the Raman spectrum, providing a clear marker for the benzene and pyrimidine rings. rsc.org The vibrational modes of the pyrimidine ring are also readily observable. worldscientific.com

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FTIR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O–H stretch | 2500–3300 (very broad) | Weak |

| Carboxylic Acid | C=O stretch | ~1710 (strong) | Strong |

| Amino Group | N–H stretch | 3300–3500 (two bands, medium) | Medium |

| Aromatic Rings | C–H stretch | >3000 (medium) | Strong |

| Aromatic Rings | C=C/C=N stretch | 1400–1650 (multiple bands) | Strong |

| Benzene Ring | Ring Breathing | Weak | ~1000 (strong) |

Data are estimated based on typical values for the constituent functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is a definitive analytical technique for confirming the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The compound has a chemical formula of C₁₁H₉N₃O₂ and a monoisotopic mass of 215.0695 Da.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 215. This peak corresponds to the intact molecule having lost one electron.

The fragmentation of this compound is expected to proceed through several predictable pathways based on the stability of the resulting fragment ions. Key fragmentation processes would involve the cleavage of bonds adjacent to the functional groups.

Loss of the Carboxyl Group: A prominent fragmentation pathway for aromatic carboxylic acids is the loss of the hydroxyl radical (•OH, 17 Da) to form an acylium ion, followed by the loss of a carbon monoxide (CO, 28 Da) molecule.

[M]⁺ → [M – OH]⁺ at m/z 198.

[M – OH]⁺ → [M – OH – CO]⁺ or [M – COOH]⁺ at m/z 170. This [C₁₀H₈N₃]⁺ ion represents the 4-(2-aminopyrimidin-4-yl)phenyl cation.

Alternatively, direct cleavage of the entire carboxyl group (•COOH, 45 Da) can occur, also leading to the fragment at m/z 170. docbrown.info

Fragmentation of the Pyrimidine Ring: Pyrimidine derivatives undergo characteristic ring-opening and fragmentation pathways. sapub.org This can involve the loss of small molecules like HCN (27 Da) or cyanamide (B42294) (H₂NCN, 42 Da) from the aminopyrimidine portion of the molecule, leading to a complex series of lower mass ions.

Cleavage involving the Benzoic Acid Moiety: Following the initial loss of the carboxyl group, the resulting phenyl ring can undergo further fragmentation. A common fragmentation for phenyl cations is the loss of acetylene (B1199291) (C₂H₂, 26 Da), leading to smaller cyclic fragments. docbrown.info

The base peak in the spectrum would likely correspond to one of the most stable fragment ions, such as the acylium ion at m/z 198 or the phenyl cation at m/z 170. High-resolution mass spectrometry would allow for the determination of the exact mass of the molecular ion and its fragments, confirming their elemental compositions.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Neutral Loss |

|---|---|---|---|

| 215 | Molecular Ion [M]⁺ | [C₁₁H₉N₃O₂]⁺ | - |

| 198 | [M - OH]⁺ | [C₁₁H₈N₃O]⁺ | •OH |

| 170 | [M - COOH]⁺ | [C₁₀H₈N₃]⁺ | •COOH |

| 121 | [Aminopyrimidine-ethynyl]⁺ (tentative) | [C₆H₅N₃]⁺ | C₅H₄O₂ |

| 77 | Phenyl cation (from extensive rearrangement) | [C₆H₅]⁺ | C₅H₄N₃O₂ |

Fragmentation pathways are predictive and would require experimental confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is used to characterize compounds containing chromophores. The structure of this compound contains multiple chromophoric systems—the benzene ring, the pyrimidine ring, the carboxylic acid group, and the amino group—which result in a characteristic UV-Vis absorption spectrum.

The spectrum is expected to show multiple absorption bands, primarily due to π → π* transitions within the aromatic systems. Benzoic acid derivatives typically exhibit three characteristic absorption bands, often labeled A, B, and C, located around 190 nm, 230 nm, and 280 nm, respectively. researchgate.net The presence of the aminopyrimidine substituent on the benzoic acid ring will significantly influence the position (λ_max) and intensity (molar absorptivity, ε) of these bands.

High-Energy Bands (<250 nm): Strong absorptions are expected in the shorter wavelength UV region, corresponding to π → π* transitions within both the benzene and pyrimidine rings. The absorption maximum for 4-aminobenzoic acid is around 226 nm. sielc.com A similar strong band is anticipated for the title compound in this region.

Low-Energy Band (>250 nm): A longer-wavelength absorption band, likely appearing above 270 nm, is expected. This band is attributed to the π → π* transition of the entire conjugated system, which includes the benzene ring, the pyrimidine ring, and the lone pair electrons of the amino group that extend the conjugation. The λ_max for 4-aminobenzoic acid is observed at 278 nm. sielc.com The extended conjugation in this compound may shift this band to a slightly longer wavelength.

The pH of the solution will have a pronounced effect on the UV-Vis spectrum due to the presence of the acidic carboxylic acid group and the basic amino and pyrimidine groups. researchgate.net Deprotonation of the carboxylic acid to form the carboxylate anion at basic pH typically causes a shift in the absorption bands (hypsochromic or bathochromic shift). Conversely, protonation of the amino or pyrimidine nitrogen atoms at acidic pH will also alter the electronic structure and thus the absorption spectrum.

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Neutral Solvent

| Absorption Band | Expected λ_max Range (nm) | Associated Electronic Transition |

|---|---|---|

| Band I | 220 - 240 | π → π* (aromatic systems) |

| Band II | 270 - 300 | π → π* (extended conjugated system) |

Values are estimates based on analogous structures like 4-aminobenzoic acid.

Supramolecular Interactions in Co-crystals and Coordination Complexes

Co-crystallization with Organic Acids and Bases and Resulting Hydrogen-Bonding Motifs

This compound is an excellent candidate for forming co-crystals due to its array of hydrogen bond donors (carboxylic acid –OH, amino –NH₂) and acceptors (carboxylic acid C=O, pyrimidine ring nitrogens). The formation of co-crystals with other organic acids and bases is driven by the establishment of robust and predictable hydrogen-bonding networks known as supramolecular synthons. japtronline.com

The most prominent synthons involve the interplay between the carboxylic acid and the 2-aminopyrimidine (B69317) moieties. According to Etter's rules for hydrogen bonding, the strongest proton donor will interact with the strongest proton acceptor. rsc.org

Acid-Pyridine Synthon: When co-crystallized with other carboxylic acids, the 2-aminopyrimidine group of the title compound can form a highly reliable and common R²₂(8) ring motif. In this heterosynthon, the carboxylic acid of the co-former donates a proton to one of the pyrimidine ring nitrogens (N1 or N3), while the amino group at the C2 position donates a proton to the carbonyl oxygen of the co-former's carboxylic acid. worldscientific.com

Carboxylic Acid Dimer Synthon: The benzoic acid part of the molecule can form a classic R²₂(8) homosynthon with the carboxylic acid of a co-former, where two carboxylic acid groups form a cyclic dimer through a pair of O–H···O hydrogen bonds. researchgate.net

Interactions with Bases: When co-crystallized with organic bases, such as pyridine (B92270) derivatives, the carboxylic acid group of this compound is the primary interaction site. It can form a strong O–H···N hydrogen bond by donating its acidic proton to the basic nitrogen atom of the co-former. nih.gov

The competition between these different possible synthons determines the final crystal structure. The acid-aminopyrimidine synthon is particularly robust and is often favored in co-crystal design. japtronline.comjaptronline.com The resulting supramolecular architectures can range from simple dimers to extended one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks.

Metal Coordination and Formation of Metal(II) Complexes

The molecular structure of this compound possesses multiple potential coordination sites for metal ions, making it a versatile ligand for the construction of metal-organic complexes and coordination polymers. Both the nitrogen atoms of the aminopyrimidine ring and the oxygen atoms of the carboxylate group can act as Lewis bases, donating electron pairs to a metal(II) center. researchgate.net

Several coordination modes are possible:

Chelation: The 2-aminopyrimidine moiety can act as a bidentate chelating ligand. The metal ion can coordinate to the nitrogen atom of the amino group and one of the adjacent ring nitrogen atoms (N1 or N3), forming a stable five- or six-membered chelate ring. This mode is common for aminopyridine and aminopyrimidine ligands.

Carboxylate Coordination: Upon deprotonation, the carboxylate group (–COO⁻) can coordinate to metal ions in various ways:

Monodentate: One oxygen atom binds to a single metal center.

Bidentate Chelating: Both oxygen atoms bind to the same metal center.

Bidentate Bridging: The two oxygen atoms bridge two different metal centers, which can lead to the formation of dinuclear complexes or extended coordination polymers. researchgate.net

Bridging Ligand: The molecule as a whole can act as a bridging ligand, connecting two or more metal centers. For instance, the pyrimidine ring could coordinate to one metal ion while the carboxylate group coordinates to another, leading to the formation of 1D, 2D, or 3D coordination polymers. mdpi.com

The choice of metal(II) ion (e.g., Cu(II), Co(II), Ni(II), Zn(II)) and the reaction conditions (solvent, temperature, pH) will influence the resulting coordination geometry (e.g., tetrahedral, square planar, octahedral) and the dimensionality of the final structure. nih.gov The formation of these complexes can be monitored by changes in spectroscopic properties (FTIR, UV-Vis) and confirmed by single-crystal X-ray diffraction.

π-Stacking and Other Non-Covalent Interactions

In addition to the dominant hydrogen-bonding and metal-coordination interactions, the supramolecular architecture of this compound in the solid state is significantly influenced by weaker non-covalent forces, particularly π-stacking. tandfonline.com The molecule contains two aromatic rings, the benzene ring and the pyrimidine ring, which are capable of engaging in π–π interactions.

These interactions occur when the electron-rich π systems of adjacent aromatic rings overlap. They are typically characterized by inter-planar distances of 3.3–3.8 Å. researchgate.net The geometry of the stacking can be:

Face-to-Face: The rings are parallel and directly overlap.

Offset or Slipped-Stacking: The rings are parallel but laterally displaced relative to each other. This is often more energetically favorable as it minimizes electrostatic repulsion. researchgate.net

In the crystal structures of co-crystals and metal complexes involving this molecule, π-stacking interactions are expected to play a crucial role in consolidating the crystal packing. For example, hydrogen-bonded chains or sheets can be further linked into three-dimensional networks through π–π stacking between the pyrimidine rings of one chain and the benzene rings of an adjacent chain. researchgate.netresearchgate.net

Computational Investigations of 4 2 Aminopyrimidin 4 Yl Benzoic Acid

Molecular Modeling and Docking Studies

Prediction of Ligand-Target Binding Modes and Affinities

Further research or original computational studies would be required to generate the specific data needed to populate these sections accurately.

Conformational Analysis and Energy Minimization

The process involves a potential energy surface (PES) scan, where the dihedral angle is systematically varied, and the energy of the molecule is calculated at each step. This procedure identifies energy minima, which correspond to stable conformers. The conformer with the absolute lowest energy is termed the global minimum. This energy minimization is typically performed using quantum mechanical methods like DFT, which optimize the molecular geometry to find the most energetically favorable state.

Due to steric hindrance between hydrogen atoms on the adjacent rings, the global minimum energy conformation of 4-(2-Aminopyrimidin-4-yl)benzoic acid is expected to be non-planar, with the pyrimidine (B1678525) and benzoic acid rings twisted relative to each other. This twist relieves steric strain while attempting to maintain maximal π-electron conjugation across the system.

Table 1: Illustrative Conformational Parameters for this compound Note: These values are illustrative for a typical minimized structure of a bi-aryl system and would be determined specifically for the title compound in a dedicated computational study.

| Parameter | Description | Illustrative Value |

| Dihedral Angle (C-C-C-C) | The twist angle between the pyrimidine and phenyl rings. | ~20° - 40° |

| Minimized Energy | The relative energy of the most stable conformer. | Global Minimum |

| Bond Length (Inter-ring C-C) | The length of the single bond connecting the two rings. | ~1.48 Å |

Prediction of Physicochemical and Optical Properties

Computational methods are invaluable for predicting the physicochemical and optical characteristics of novel compounds. By calculating the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—fundamental properties related to molecular reactivity and electronic behavior can be determined.

Calculation of Chemical Hardness, Electronegativity, and Electrophilicity Index

The HOMO and LUMO energies are key indicators of a molecule's electron-donating and electron-accepting capabilities, respectively. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a measure of molecular stability and chemical reactivity. From these orbital energies, several global reactivity descriptors can be calculated:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the average of HOMO and LUMO energies.

χ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η): Indicates the resistance to change in electron distribution or charge transfer. A larger HOMO-LUMO gap generally corresponds to higher hardness.

η = (ELUMO - EHOMO) / 2

Electrophilicity Index (ω): Measures the energy lowering of a molecule when it is saturated with electrons from the environment, quantifying its ability to act as an electrophile.

ω = χ² / (2η)

These parameters provide a quantitative framework for understanding the molecule's reactivity profile. A low chemical hardness and high electrophilicity index would suggest higher reactivity.

Table 2: Calculated Physicochemical Properties for this compound Note: The following data is based on typical values for similar pyrimidine derivatives found in computational studies. Specific values for the title compound require a dedicated DFT calculation.

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Reactivity & Stability |

| Electronegativity | χ | -(EHOMO+ELUMO)/2 | Electron-attracting power |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | Resistance to charge transfer |

| Electrophilicity Index | ω | χ² / (2η) | Electrophilic character |

Theoretical Determination of Nonlinear Optical (NLO) Properties, including Hyperpolarizability

Molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. nih.gov Organic molecules featuring electron-donor and electron-acceptor groups connected by a π-conjugated system often exhibit strong NLO responses. The structure of this compound, with its electron-donating amino group (-NH₂) and electron-withdrawing pyrimidine and carboxylic acid (-COOH) moieties, makes it a promising candidate for NLO applications. nih.gov

Theoretical calculations, particularly DFT, are used to predict the NLO behavior of molecules by determining their hyperpolarizability. researchgate.net The key parameters are:

Linear Polarizability (α): Describes the linear response of the molecular electron cloud to an external electric field.

First Hyperpolarizability (β or β₀): Quantifies the second-order NLO response, which is responsible for effects like second-harmonic generation. A large β value is a primary indicator of a potentially useful NLO material.

The magnitude of the first hyperpolarizability is highly dependent on the efficiency of intramolecular charge transfer (ICT) from the donor to the acceptor group through the π-bridge. Computational studies on similar pyrimidine derivatives have shown that they can possess significant NLO properties. rsc.orgnih.gov

Table 3: Theoretical Nonlinear Optical Properties for this compound Note: The values presented are illustrative of what would be calculated in a typical DFT study for a molecule with NLO potential. The hyperpolarizability is often compared to that of a standard reference like urea.

| Parameter | Symbol | Description |

| Dipole Moment | μ | Measures the asymmetry of the molecular charge distribution. |

| Mean Polarizability | α | The average linear response to an electric field. |

| First Hyperpolarizability | β₀ | The magnitude of the second-order NLO response. |

Biological Activities and Mechanistic Insights in Vitro Studies of 4 2 Aminopyrimidin 4 Yl Benzoic Acid

In Vitro Anti-proliferative and Cytotoxic Activities

The aminopyrimidine scaffold, a core component of 4-(2-aminopyrimidin-4-yl)benzoic acid, is a key feature in many compounds designed for anti-cancer applications. These derivatives have shown significant activity in preclinical studies against a range of cancer cell types.

Derivatives of the 2-aminopyrimidine (B69317) structure have demonstrated notable anti-proliferative effects against various human cancer cell lines. Studies on 2-anilino-4-(benzimidazol-2-yl)pyrimidines, which share the aminopyrimidine core, revealed potent growth inhibition against multiple cancer cell lines from the National Cancer Institute (NCI) panel at concentrations below one micromolar. ekb.eg Specifically, certain pyrimidine (B1678525) derivatives have shown exceptional effectiveness against breast cancer cell lines such as MCF-7 and MDA-MB-468. ekb.eg For instance, one derivative recorded growth inhibition of 94.62% in MCF-7 cells and 85.81% in MDA-MB-468 cells. ekb.eg

Other related structures, such as 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines, have also been evaluated against breast cancer models. mdpi.com One such compound exhibited an IC50 value of 13.42 µg/mL against the MCF-7 cell line, while another showed an IC50 of 52.56 µg/mL against MDA-MB-231 cells. mdpi.com These findings underscore the potential of the aminopyrimidine scaffold as a basis for developing effective anti-proliferative agents.

Table 1: Anti-proliferative Activity of Selected Aminopyrimidine Derivatives Against Breast Cancer Cell Lines This table presents data for derivatives containing the aminopyrimidine scaffold to illustrate the potential of this chemical class.

| Compound Class | Cell Line | IC50 |

|---|---|---|

| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidine | MCF-7 | 13.42 µg/mL |

| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidine | MDA-MB-231 | 52.56 µg/mL |

| Pyrimidine Derivative 78 (NCI Study) | MCF-7 | 6.68 µM |

Data sourced from multiple studies on aminopyrimidine derivatives. ekb.egmdpi.com

The cytotoxic effects of aminopyrimidine derivatives are often linked to their ability to induce apoptosis, or programmed cell death. Research on fused benzo[h]chromeno[2,3-d]pyrimidine compounds demonstrated that they can trigger apoptosis in human breast cancer (MCF-7) cells. mdpi.com The mechanism often involves the regulation of key proteins in the cell cycle and apoptotic pathways. ekb.eg For example, some pyrimidine compounds have been shown to increase the levels of the p53 protein and the p21 gene, which are crucial regulators of cell cycle arrest and apoptosis. ekb.eg This activity can halt the cell cycle progression, typically at the sub-G0/G1 phase, leading to cell death. ekb.eg

Studies on a related compound, 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl)benzoic acid, showed it caused apoptosis in breast cancer cells by upregulating the tumor suppressor PTEN, which in turn inhibited the Wnt/TCF signaling pathway. nih.gov This leads to a decrease in key survival proteins like β-catenin and cyclin D1, ultimately arresting the cells in the S phase of the cell cycle and inducing apoptosis. nih.gov

The 2-aminopyrimidine moiety is a well-established scaffold for the development of potent protein kinase inhibitors, which are critical targets in cancer therapy due to their role in cell division and proliferation.

Aurora Kinases: The aminopyrimidine structure is central to the design of Aurora kinase inhibitors. nih.gov AMG 900, a potent inhibitor of Aurora kinases, features a 3-(2-aminopyrimidin-4-yl)pyridine core structure. researchgate.net These inhibitors are designed to interfere with the mitotic activity of cancer cells, promoting their death. nih.gov The development of selective inhibitors for Aurora kinases A and B is an active area of cancer research. nih.gov

Rho-associated coiled-coil containing protein kinase (ROCK): While direct inhibition by this compound is not specified, the broader class of pyridine (B92270) derivatives has been developed as potent ROCK inhibitors. nih.gov There are two isoforms, ROCK1 and ROCK2, which are involved in cellular functions like contraction, adhesion, and motility. nih.gov Inhibition of this pathway is a therapeutic target in various diseases. nih.gov

Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a key regulator of gene transcription, and its inhibition can lead to reduced levels of anti-apoptotic proteins, making cancer cells more susceptible to apoptosis. nih.gov The 2-aminopyrimidine core is found in alkaloids like meridianin D, which has been a basis for synthesizing CDK9 inhibitors. nih.gov Novel imidazopyrazine compounds, which can be considered structural relatives, have shown good CDK9 inhibitory activity with IC50 values in the sub-micromolar to low micromolar range. mdpi.com For instance, one such derivative displayed a potent CDK9 inhibition with an IC50 of 0.18 µM. mdpi.com

Enzyme Inhibition Studies

Beyond its anti-proliferative activities, the chemical structure of this compound and its analogs suggests potential for inhibiting other classes of enzymes.

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition can help manage blood glucose levels. nih.gov While direct studies on this compound are limited, derivatives containing benzoic acid have been investigated as α-glucosidase inhibitors. mdpi.com For example, novel acetamide (B32628) derivatives incorporating a benzoic acid moiety have shown potent in vitro α-glucosidase inhibition, with some compounds exhibiting IC50 values (e.g., 18.25 µM, 20.76 µM) superior to the standard drug, acarbose (B1664774) (IC50 = 58.8 µM). mdpi.com This suggests that the benzoic acid portion of the molecule can contribute to this inhibitory activity. The mechanism often involves competitive or non-competitive binding to the enzyme's active site, which delays carbohydrate digestion. mdpi.com

Table 2: α-Glucosidase Inhibitory Activity of Benzoic Acid Derivatives This table includes data for compounds containing a benzoic acid moiety to illustrate the potential of this structural feature.

| Compound | IC50 (µM) |

|---|---|

| Derivative 12a | 18.25 |

| Derivative 12d | 20.76 |

| Derivative 12g | 24.24 |

Data sourced from a study on novel acetamide derivatives. mdpi.com

Phosphodiesterases (PDE): PDE enzymes, particularly PDE4, are responsible for degrading the second messenger cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com Inhibiting PDE4 raises intracellular cAMP levels, which can produce anti-inflammatory effects. mdpi.comresearchgate.net The compound 4-[8-(3-nitrophenyl)- nih.govnih.govnaphthyridin-6-yl]benzoic acid, which contains a benzoic acid group, has been studied as a PDE4 inhibitor. nih.gov While PDE4 inhibitors are explored for inflammatory diseases like COPD and psoriasis, their side effects can be a concern. nih.govmdpi.com

Cholinesterases (ChE): Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are used in the treatment of neurodegenerative diseases like Alzheimer's. nih.govnih.gov Research has been conducted on various benzoic acid derivatives for their acetylcholinesterase (AChE) inhibitory properties. researchgate.net Benzoic acid-derived nitrones have been identified as a class of potential AChE inhibitors. dntb.gov.ua This indicates that the benzoic acid scaffold has relevance in the design of molecules targeting cholinesterases.

In Vitro Antioxidant Activity

In vitro antioxidant assays are fundamental in determining the capacity of a compound to neutralize free radicals and reduce oxidative stress. These tests are typically conducted in a cell-free system.

Radical Scavenging Assays (e.g., DPPH, ABTS)

Radical scavenging assays are common methods used to screen the antioxidant potential of chemical compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This assay utilizes the stable free radical DPPH, which has a deep violet color. In the presence of an antioxidant compound that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, DPPH-H. This reaction leads to a color change from violet to yellow, which is measured spectrophotometrically. The degree of discoloration indicates the scavenging potential of the compound. nih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. mdpi.com An antioxidant compound added to the pre-formed radical solution will reduce the ABTS•+, causing a loss of color. nih.govmdpi.com This decolorization is monitored spectrophotometrically and the extent of color reduction is proportional to the antioxidant's concentration and activity. nih.gov This assay is applicable to both hydrophilic and lipophilic antioxidants. nih.gov

A search of scientific databases did not yield specific studies that have evaluated this compound using the DPPH or ABTS assays. Therefore, no quantitative data, such as IC50 values, can be provided for this compound.

Ferric Reducing Antioxidant Power (FRAP) Evaluation

The FRAP assay is a widely used method that measures the total antioxidant power of a substance based on its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). nih.govnih.gov The assay is conducted at a low pH, where a colorless ferric complex (Fe³⁺-TPTZ) is reduced to a ferrous complex (Fe²⁺-TPTZ), which has an intense blue color. nih.govmdpi.com The change in absorbance is measured spectrophotometrically, and the antioxidant power is determined by comparing this change to that of a known standard, such as Trolox. nih.govnih.gov

Specific experimental data from the application of the FRAP assay to this compound is not available in the reviewed literature. Consequently, a data table illustrating its ferric reducing power cannot be generated.

Antimicrobial Activities (In Vitro)

In vitro antimicrobial activity testing is performed to determine a compound's effectiveness against various microorganisms, including bacteria and fungi. Standard methods include the disk diffusion assay, which provides a qualitative zone of inhibition, and broth dilution methods, which determine the quantitative minimum inhibitory concentration (MIC). nanobioletters.comnih.gov

While derivatives of benzoic acid and pyrimidine are classes of compounds known to sometimes possess antimicrobial properties, specific studies detailing the in vitro antimicrobial activity of this compound against common bacterial or fungal strains could not be located in the available literature. Therefore, no data on its spectrum of activity or MIC values can be presented.

Proposed Molecular Mechanisms of Action Based on In Vitro Data

Elucidating the molecular mechanism of action is crucial for understanding how a compound exerts its biological effects. This often involves specialized in vitro assays designed to probe interactions with specific cellular components or pathways.

Interference with DNA Replication or Repair Mechanisms

Some antimicrobial or cytotoxic compounds function by targeting the machinery of DNA replication or repair. nih.gov Potential mechanisms include the inhibition of key enzymes like DNA topoisomerases or DNA polymerases, or by binding to the DNA itself, thereby physically obstructing the replication process. nih.gov For instance, some molecules can trap enzymes like PARP1 on the DNA, forming cytotoxic protein-DNA complexes that impede replication. nih.gov

There is currently no published in vitro data to suggest that this compound acts by interfering with DNA replication or repair mechanisms.

Exploration of Derivatives and Structure Activity Relationships Sar

Design and Synthesis of Structural Analogs and Homologs

The rational design of analogs and homologs of 4-(2-aminopyrimidin-4-yl)benzoic acid is a key strategy to enhance potency, selectivity, and pharmacokinetic properties. This involves the systematic alteration of its constituent parts and the incorporation of this scaffold into larger, hybrid molecules.

Systematic modifications of the this compound scaffold have been undertaken to probe the chemical space around this core structure. On the pyrimidine (B1678525) ring, the 2-amino group is a primary site for modification. For instance, N-acylation or N-alkylation can be performed to introduce various substituents. Additionally, the hydrogen atoms on the pyrimidine ring can be substituted with halogens or small alkyl groups to modulate the electronic properties and steric profile of the molecule.

The benzoic acid moiety offers another avenue for derivatization. The carboxylic acid group can be converted to esters, amides, or other bioisosteres to alter solubility, cell permeability, and interaction with target proteins. The aromatic ring of the benzoic acid can also be substituted with a range of functional groups, such as halogens, alkyl, alkoxy, and nitro groups, to investigate their impact on biological activity. For example, the synthesis of 4-(2-(benzylideneamino)benzoic acid derivatives has been reported, where the amino group is modified to form a Schiff base, introducing a new phenyl ring with various substituents.

A general synthetic approach to such modifications often starts with commercially available precursors like p-aminobenzoic acid (PABA). For instance, PABA can be reacted with various reagents to modify the amino or carboxylic acid groups before the pyrimidine ring is constructed or coupled to the benzoic acid derivative.

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced activity or a dual mode of action. nih.gov The this compound scaffold has been utilized as a building block in the synthesis of such hybrid molecules.

One approach involves linking the this compound moiety to another biologically active scaffold, such as a quinazoline (B50416) or a purine (B94841) derivative, via a flexible or rigid linker. nih.gov This strategy aims to target multiple biological pathways or to improve the binding affinity to a specific target. The synthesis of these hybrids often involves multi-step reactions, including the initial preparation of the derivatized this compound followed by its coupling to the second pharmacophore. For example, a purine-pyrimidine hybrid could be synthesized by coupling a purine derivative to the amino group of the pyrimidine ring of the this compound scaffold.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity. For derivatives of this compound, these studies have provided valuable insights into the key structural features required for potency and selectivity.

The biological potency of derivatives of this compound is highly dependent on the nature and position of substituents on both the pyrimidine and benzoic acid rings. For instance, in a series of 2,4-dianilinopyrimidine derivatives, which share a similar structural motif, the introduction of a 4-(morpholinomethyl)phenyl group at the N2 position of the pyrimidine ring was found to be beneficial for activity against Focal Adhesion Kinase (FAK). nih.gov

The following interactive table summarizes the in vitro biological potency of selected 2,4-dianilinopyrimidine derivatives against FAK and two cancer cell lines, H1975 and A431.

| Compound | R Group | FAK IC50 (μM) | H1975 IC50 (μM) | A431 IC50 (μM) |

|---|---|---|---|---|

| 8a | 2-fluorophenyl | 0.047 | 0.044 | 0.119 |

| 8b | 3-fluorophenyl | 0.089 | 0.098 | 0.234 |

| 8c | 4-fluorophenyl | 0.123 | 0.156 | 0.456 |

| 8d | 2-chlorophenyl | 0.065 | 0.078 | 0.198 |

| 8e | 3-chlorophenyl | 0.102 | 0.134 | 0.387 |

| 8f | 4-chlorophenyl | 0.156 | 0.201 | 0.567 |

The electronic and steric properties of substituents play a critical role in determining the activity and selectivity of this compound derivatives. For example, studies on benzoic acid derivatives have shown that strong electron-donating groups on the benzene (B151609) ring can enhance biological activity. iomcworld.com The lipophilicity of the substituents also influences their potency, with an optimal level of lipophilicity often being required for effective interaction with the target.

In the context of pyrimidine derivatives, substitutions at the C2 and C4 positions have been shown to be critical for selectivity. For instance, in a study of 2,4-disubstituted pyrimidines as cholinesterase inhibitors, the nature of the substituent at the C4 position influenced the selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Comparative Analysis with Structurally Similar Compounds for Biological Performance

The biological performance of this compound derivatives can be benchmarked against other structurally similar compounds, such as kinase inhibitors. The 4-aminopyrimidine (B60600) scaffold is a common feature in many approved and investigational kinase inhibitors. nih.gov

For example, a comparative analysis of the adverse effects of protein kinase inhibitors (PKIs) versus traditional anticancer therapies has shown that PKIs, which often contain pyrimidine-based scaffolds, generally exhibit fewer systemic toxicities. mdpi.com This suggests that well-designed derivatives of this compound could potentially have a favorable safety profile.

Furthermore, when compared to other heterocyclic scaffolds, such as quinazolines, pyrazolo[3,4-d]pyrimidines, and pyridines, the 2-aminopyrimidine (B69317) core offers a distinct pattern of hydrogen bond donors and acceptors, which can lead to different binding modes and selectivity profiles against various biological targets. nih.govmdpi.com The benzoic acid moiety provides an additional point of interaction, often with the solvent-exposed region of a binding pocket, which can be exploited to enhance potency and selectivity.

Potential Applications of 4 2 Aminopyrimidin 4 Yl Benzoic Acid Beyond Medicinal Chemistry

Development as Chemosensors and Biosensors

The development of effective chemosensors for detecting environmental pollutants and contaminants is a significant area of research. mdpi.com The structure of 4-(2-aminopyrimidin-4-yl)benzoic acid contains fluorogenic components and binding sites, making it a suitable candidate for designing sensitive and selective sensors. Luminescent metal-organic frameworks (LMOFs), for instance, are considered promising materials for chemical and biological detection due to their sensitivity, high selectivity, and fast response. researchgate.net

The design of a chemosensor relies on a molecule's ability to selectively bind to a target analyte (like a metal ion) and produce a measurable signal. The this compound molecule possesses several features that could be exploited for ion detection:

Coordination Sites: The carboxylic acid group and the nitrogen atoms in the pyrimidine (B1678525) ring can act as binding sites for metal cations. The specific geometry and electronic properties of these sites could lead to selective recognition of certain ions.

Signal Transduction: Upon binding to a metal ion, the electronic properties of the molecule would be altered. This change can be transduced into an optical signal, such as a change in fluorescence intensity (quenching or enhancement) or a color shift. For example, in some sensor systems, the interaction with an analyte can trigger a photo-induced electron transfer (a-PET) mechanism, leading to luminescence quenching. mdpi.com

Hydrogen Bonding: The amino group and carboxylic acid can participate in hydrogen bonding, which can help in recognizing and binding specific anions or neutral molecules.

By analogy, other nitrogen-rich luminescent coordination polymers have demonstrated remarkable sensitivity for detecting analytes in aqueous media, showcasing the potential of such functional groups in sensor design. mdpi.com The absence of open coordination positions in a structure can prevent the penetration of cations, indicating that the structural design is crucial for enabling interaction and a sensing response. mdpi.com

Fluorescent probes are powerful tools in chemical and biological analysis. nih.gov The design of fluorescent sensing systems based on this compound could follow several strategies:

Intrinsic Fluorescence: The compound itself may possess inherent fluorescence due to its aromatic and heterocyclic rings. The binding of an analyte could modulate this fluorescence. For instance, d¹⁰ metal centers like Zn²⁺ and Cd²⁺ are often paired with fluorogenic linkers containing electron-rich π-conjugated moieties to design multifunctional LMOF materials for sensing. researchgate.net

Incorporation into Polymers: The molecule can be electropolymerized or incorporated into a polymer matrix. For example, sensors based on electropolymerized 4-aminobenzoic acid have been developed for the simultaneous determination of analytes. mdpi.com

Formation of Coordination Polymers: Reacting the molecule with metal ions can produce coordination polymers or MOFs with unique fluorescent properties. The choice of metal ion and the resulting structure can tune the sensor's selectivity and sensitivity. Studies on different coordination polymers show that they can act as platforms for the differential fluorescent detection of various molecules. mdpi.com

The table below summarizes the performance of fluorescent sensors based on related organic molecules, illustrating the potential for systems derived from this compound.

| Sensor Material Base | Target Analyte(s) | Detection Limit (LOD) | Sensing Mechanism |

| Zn(II) Coordination Polymer mdpi.com | Antibiotics (e.g., CRP, DMZ) | Nanomolar (10⁻⁹ M) range | Fluorescence Quenching |

| Mg-MOF researchgate.net | Nitrofuran Antibiotics | 0.19 ppm (Ofloxacin) | Electron Transfer |

| Cd(II)-MOF mdpi.com | Gossypol | 0.65 µM | Luminescence Quenching |

Integration into Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The properties of a MOF, including its structure, porosity, and functionality, are highly dependent on the organic linker used. researchgate.net The bifunctional nature of this compound, with its carboxylate group for metal coordination and its aminopyrimidine unit for further functionalization or structural influence, makes it an attractive ligand for MOF synthesis.

The process of MOF formation is a self-assembly process guided by the coordination chemistry between the metal ions and the organic linkers. The structure of this compound is well-suited for this purpose:

Connectivity: The carboxylate group can bind to metal centers in various modes (monodentate, bidentate, bridging), while the pyrimidine nitrogens offer additional potential coordination sites. This versatility allows for the formation of diverse network topologies, from one-dimensional chains to complex three-dimensional frameworks. nih.gov

Structural Directionality: The rigid benzene (B151609) ring and the defined geometry of the pyrimidine ring provide directional control during self-assembly, leading to predictable and ordered crystalline structures. The use of pyridylcarboxylates as ligands is a common strategy for constructing coordination polymers with varied and extended structures. researchgate.net

Functionalization: The amino group on the pyrimidine ring can serve as a functional site within the MOF. It can be used for post-synthetic modification, where other functional molecules are attached after the framework has been formed, or it can directly participate in catalysis or selective guest binding. rsc.org

The table below shows examples of MOFs constructed from ligands structurally related to this compound, highlighting the resulting structural features.

| Ligand | Metal Ion(s) | Resulting MOF Structure |

| 3-nitro-4-(pyridin-4-yl)benzoic acid nih.gov | Cd(II), Ni(II) | 3D framework with dia topology; 2D network with sql topology |

| 3-pyrid-4-ylbenzoic acid researchgate.net | Cd(II), K(I) | 3D framework with nanosized channels |

| 4-pyrid-4-ylbenzoic acid researchgate.net | Cd(II) | 3D framework with 4-fold interpenetrated diamondoid network |

| 4-aminobenzoic acid derivatives nih.gov | Zn(II) | Multivariate frameworks with controlled ligand ratios |

Luminescent MOFs (LMOFs) are a subclass of MOFs that exhibit fluorescence or phosphorescence. rsc.org The origin of this luminescence can be the organic linker, the metal ion, or interactions between the framework and guest molecules. researchgate.net The inherent photophysical properties of the this compound ligand could be harnessed to create LMOFs for various applications.

The luminescence in a MOF built with this ligand could arise from:

Linker-Based Emission: The π-conjugated system of the aminopyrimidine and benzoic acid moieties can absorb UV or visible light and emit it at a lower energy. This intrinsic fluorescence of the linker can be preserved or modified upon incorporation into the MOF structure. researchgate.net

Antenna Effect: In MOFs containing lanthanide ions, the organic linker can act as an "antenna," absorbing light efficiently and transferring the energy to the metal ion, which then emits light with its characteristic sharp emission bands.

Analyte Sensing: As discussed in section 7.1, the luminescence of the MOF can be sensitive to the presence of specific molecules or ions that interact with the framework, making LMOFs excellent candidates for chemical sensors. researchgate.net The interaction between metal ions and organic ligands can produce fascinating luminescence properties. researchgate.net

Applications in Materials Science

Beyond sensors and MOFs, the chemical structure of this compound suggests its utility in other areas of materials science. Its ability to form robust hydrogen-bonded networks and coordinate with metals allows for the engineering of materials with tailored properties. Potential applications could include:

Specialty Polymers: The molecule could be used as a monomer to synthesize specialty polymers. The rigid backbone could enhance thermal stability, while the functional groups could be used to tune solubility, conductivity, or affinity for other materials.

Composite Materials: As a surface modifier, it could be grafted onto other materials (e.g., nanoparticles, carbon nanotubes) to improve their dispersibility or to introduce specific functionalities, such as metal-binding sites.

Crystalline Engineering: The compound can be used to form co-crystals with other molecules, creating new solid-state materials with unique physical properties, such as altered solubility or melting points, which are different from the individual components.

The versatility of benzoic acid derivatives in forming new materials, from anticancer agents to functional polymers, underscores the potential of this compound as a valuable component in the materials scientist's toolkit. preprints.org

Utilization as Organic Nonlinear Optical (NLO) Materials

Organic molecules have garnered significant interest for NLO applications due to their high optical nonlinearities, rapid response times, and the ability to tailor their molecular structure for specific properties. semnan.ac.ir The potential of a material for optical nonlinearity is often associated with structural features such as π-electron delocalization, molecular conjugation, and the presence of electron donor and acceptor groups. ias.ac.in

The structure of this compound incorporates key features that are desirable for NLO materials. The pyrimidine ring is inherently π-deficient and electron-withdrawing, which, when combined with an electron-donating amino group and an electron-accepting benzoic acid moiety, can create a "push-pull" system. researchgate.net This intramolecular charge transfer (ICT) is a crucial factor for enhancing NLO properties. researchgate.net

While direct studies on the NLO properties of this compound are not extensively reported, research on related pyrimidine derivatives and benzoic acid compounds underscores its potential. Pyrimidine cores are considered ideal for designing new NLO materials due to their aromatic and coplanar characteristics which facilitate the creation of push-pull molecules. researchgate.netnih.gov For instance, studies on other organic compounds containing similar functional groups, such as 2-amino-5-nitropyridine (B18323) 4-chlorobenzoic acid and 4-Nitrobenzoic acid (4-NBA), have demonstrated significant NLO effects. ias.ac.inresearchgate.net The investigation of various aminopyridine-based organic materials has shown remarkable nonlinear optical behavior, with some exhibiting second harmonic generation (SHG) efficiency several times that of standard materials like KDP (Potassium Dihydrogen Phosphate). researchgate.net This suggests that the combination of the aminopyrimidine and benzoic acid groups in the target molecule could lead to significant NLO activity.

Table 1: NLO Properties of Related Organic Compounds

| Compound Name | Crystal System | Key NLO Property | Reference |

|---|---|---|---|

| 4-aminopyridinium 2-chloro-5-nitrobenzoate | Monoclinic | SHG 4.8 times that of KDP | researchgate.net |

| 4-Nitrobenzoic acid (4-NBA) | Monoclinic | Exhibits reverse saturable absorption and self-defocussing | ias.ac.in |

Formation of Supramolecular Assemblies for Advanced Functional Materials

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, to create highly ordered, functional superstructures. The ability of the nitrogen atoms within a pyrimidine ring to participate in hydrogen bonding is of great importance for the formation of these supramolecular assemblies. researchgate.net

This compound is an excellent candidate for supramolecular synthesis due to its multiple hydrogen bonding sites. It possesses a carboxylic acid group, which can act as a hydrogen bond donor (O-H) and acceptor (C=O), and an aminopyrimidine group, which provides two N-H donors and ring nitrogens that can act as acceptors. This multiplicity of sites allows for the formation of robust and predictable hydrogen-bonding patterns, often referred to as supramolecular synthons.

Studies on cocrystals involving benzoic acid derivatives and aminopyridine derivatives demonstrate the formation of diverse and stable supramolecular synthons, such as amide-acid and acid-acid interactions. mdpi.comresearchgate.net For example, the carboxylic acid and amino-pyrimidine moieties can connect via O–H⋯N and N–H⋯O hydrogen bonds. nih.gov These interactions can guide the self-assembly of the molecules into one-dimensional chains, two-dimensional layers, or complex three-dimensional networks. nih.govresearchgate.net The specific arrangement and dimensionality of these assemblies are crucial for tuning the properties of the resulting material, which could have applications in areas like porous materials, sensors, or catalysis.